molecular formula C23H24N4O2 B3311920 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(p-tolyl)acetamide CAS No. 946279-98-7

2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(p-tolyl)acetamide

Cat. No. B3311920
CAS RN: 946279-98-7
M. Wt: 388.5 g/mol
InChI Key: KWXDTFWMEZQGIA-UHFFFAOYSA-N
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Description

2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(p-tolyl)acetamide, also known as IBTAA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(p-tolyl)acetamide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(p-tolyl)acetamide has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects
2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(p-tolyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer properties, 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(p-tolyl)acetamide has been shown to exhibit anti-inflammatory and analgesic effects. It has also been investigated for its potential use as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(p-tolyl)acetamide for lab experiments is its relatively low toxicity compared to other anticancer agents. However, its solubility in aqueous solutions is limited, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the potential side effects of 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(p-tolyl)acetamide.

Future Directions

There are many potential future directions for research on 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(p-tolyl)acetamide. One area of interest is the development of more effective methods for synthesizing 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(p-tolyl)acetamide. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(p-tolyl)acetamide and its potential as a treatment for a range of diseases. Finally, more research is needed to fully understand the potential side effects of 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(p-tolyl)acetamide and to develop strategies for minimizing these effects.

Scientific Research Applications

2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(p-tolyl)acetamide has been investigated for its potential use in a variety of scientific research applications. One area of interest is its potential as an anticancer agent. Studies have shown that 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(p-tolyl)acetamide exhibits cytotoxic effects on a range of cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

N-(4-methylphenyl)-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-15(2)12-22-25-26-23(29-22)20-13-17-6-4-5-7-19(17)27(20)14-21(28)24-18-10-8-16(3)9-11-18/h4-11,13,15H,12,14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXDTFWMEZQGIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(p-tolyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(p-tolyl)acetamide

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